molecular formula C27H28N2O5 B2696898 4-(((1-(Naphthalen-1-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate CAS No. 1396801-24-3

4-(((1-(Naphthalen-1-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate

Cat. No. B2696898
CAS RN: 1396801-24-3
M. Wt: 460.53
InChI Key: LBJBZQUDZSMWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((1-(Naphthalen-1-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate, also known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a synthetic compound used in scientific research to control neuronal activity. This compound has revolutionized the field of neuroscience by allowing researchers to selectively activate or inhibit specific neurons in the brain, leading to a better understanding of brain function and behavior.

Scientific Research Applications

Radioligand Synthesis for PET Imaging

A study by Matarrese et al. (2000) explored the synthesis of a radioligand, SB-235753, closely related to the chemical compound , for potential use in positron emission tomography (PET) imaging to assess Dopamine D4 receptors. However, their findings suggested that SB-235753 might not be suitable for this purpose due to rapid metabolism in rats, thus limiting its application in PET imaging of dopamine D4 receptors (Matarrese et al., 2000).

Photochromic Properties in Solvents

Li et al. (2015) synthesized a spiro[indoline-naphthaline]oxazine derivative, which shares structural similarities with the chemical compound of interest. They investigated its photochromic properties in different solvents and found that it exhibited excellent photochromism, highlighting potential applications in material sciences and photochromic technology (Li et al., 2015).

Sigma Receptor Ligands and Antiproliferative Activity

Berardi et al. (2005) conducted a study on derivatives similar to the specified compound, focusing on their binding and activity at sigma receptors. They discovered that certain derivatives demonstrated significant sigma receptor affinity and selectivity, with potential implications in tumor research and therapy due to their antiproliferative activity in glioma cells (Berardi et al., 2005).

Synthesis of Chromene Derivatives

El-Agrody et al. (2014) explored microwave-assisted synthesis methods involving compounds structurally related to the chemical , leading to the formation of benzo[h]chromene derivatives. This research contributes to the field of synthetic organic chemistry and could have implications in the development of novel pharmaceuticals and materials (El-Agrody et al., 2014).

Selective Estrogen Receptor Modulators

A study by Yadav et al. (2011) involved the synthesis of chiral compounds with structural similarities to the chemical , aimed at developing novel Selective Estrogen Receptor Modulators (SERMs). This research has potential applications in breast cancer therapy (Yadav et al., 2011).

Safety and Hazards

As a research chemical, this compound is not intended for human or veterinary use. Therefore, it’s crucial to handle it with care and follow all safety guidelines. For similar compounds, such as 1-Methyl-4-(piperidin-4-yl)piperazine, hazard statements include H314 (causes severe skin burns and eye damage) and H302+H312 (harmful if swallowed or in contact with skin) .

properties

IUPAC Name

4-[[1-(naphthalen-1-ylmethyl)piperidin-4-yl]methoxymethyl]benzonitrile;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O.C2H2O4/c26-16-20-8-10-21(11-9-20)18-28-19-22-12-14-27(15-13-22)17-24-6-3-5-23-4-1-2-7-25(23)24;3-1(4)2(5)6/h1-11,22H,12-15,17-19H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJBZQUDZSMWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.